Penicillamine

Description

D-penicillamine is an optically active form of this compound having D-configuration. Pharmaceutical form (L-form is toxic) of chelating agent used to treat heavy metal poisoning. It has a role as a chelator, an antirheumatic drug, a drug allergen and a copper chelator. It is a this compound and a non-proteinogenic alpha-amino acid. It is an enantiomer of a L-penicillamine.

This compound is a pharmaceutical of the chelator class. The pharmaceutical form is D-penicillamine, as L-penicillamine is toxic (it inhibits the action of pyridoxine). It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties.

This compound is an Antirheumatic Agent.

This compound is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. This compound is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.

This compound has been reported in Caenorhabditis elegans with data available.

This compound is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, this compound chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, this compound induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1970 and has 7 approved and 1 investigational indication. This drug has a black box warning from the FDA.

3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.

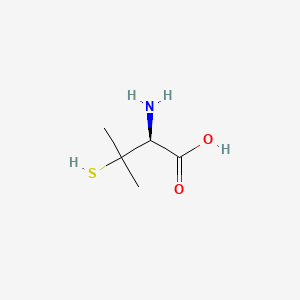

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNCNSJFMMFHPL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037069 | |

| Record name | D-Penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

771431-20-0, 52-67-5 | |

| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202-206 °C | |

| Record name | Penicillamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (D)-PENICILLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Penicillamine's Copper Chelation: A Deep Dive into the Molecular Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Penicillamine, a derivative of penicillin, has long been a cornerstone in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its therapeutic efficacy is rooted in its ability to act as a potent chelating agent, binding to excess copper ions and facilitating their excretion from the body. This in-depth technical guide elucidates the intricate molecular mechanisms underpinning this compound's copper chelation process. We will explore the coordination chemistry of the this compound-copper complex, its stability, and the subsequent physiological pathways leading to the detoxification of copper. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital therapeutic agent.

Introduction: The Challenge of Copper Overload in Wilson's Disease

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting ATPase. This genetic defect impairs the incorporation of copper into ceruloplasmin and its excretion into the bile, leading to a pathological accumulation of copper in various tissues, primarily the liver and the brain. Left untreated, this copper overload results in severe hepatic, neurological, and psychiatric manifestations.

The primary therapeutic strategy for Wilson's disease revolves around the removal of excess copper and the maintenance of a negative copper balance. This is where chelating agents like this compound play a crucial role. First introduced for this indication in 1956, D-penicillamine remains a significant therapeutic option.[1][2]

The Molecular Architecture of this compound and Its Interaction with Copper

D-penicillamine (β,β-dimethylcysteine) is a sulfhydryl-containing amino acid.[3] It is the D-enantiomer that is used therapeutically, as the L-enantiomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism.[4] The key to this compound's chelating ability lies in its functional groups: a thiol (-SH), an amino (-NH2), and a carboxyl (-COOH) group. These groups provide multiple coordination sites for metal ions.

The interaction between D-penicillamine and copper is a complex process that involves both redox reactions and coordination chemistry. This compound can reduce Cu(II) to Cu(I), and the thiol group is the primary binding site for copper ions.[3][5]

Coordination Chemistry: A Tale of a Mixed-Valence Cluster

Early studies suggested a simple chelation mechanism, but further research, including X-ray crystallography, has revealed a far more intricate structure. At physiological pH, the reaction between copper(II) and D-penicillamine forms a characteristic purple, water-soluble, mixed-valence cluster complex with the stoichiometry [Cu(I)8Cu(II)6(D-Pen)12Cl]5-.[6][7][8][9]

This remarkable structure consists of a central chloride ion surrounded by a cage of copper and this compound molecules. The eight cuprous (Cu+) ions are coordinated by the sulfur atoms of the this compound ligands, while the six cupric (Cu2+) ions are coordinated by both the sulfur and nitrogen atoms of two separate this compound molecules.[7][8] The carboxylate groups of the this compound molecules are oriented towards the exterior of the cluster, contributing to its solubility.[8]

Stability of the this compound-Copper Complex

The therapeutic effectiveness of a chelating agent is highly dependent on the stability of the metal-ligand complex it forms. A high stability constant indicates a strong binding affinity, ensuring that the metal remains bound to the chelator for excretion and does not readily dissociate and redeposit in tissues.

The stability constant (log β) for the mononuclear Cu(I) species with this compound, Cu(HA)2, has been determined to be 39.18.[10] This high stability constant underscores the strong affinity of this compound for copper(I) ions, which is crucial for its ability to mobilize and remove copper from the body.[11]

| Complex Species | Stability Constant (log β) | Reference |

| Cu(I)-(this compound)2 | 39.18 | [10] |

Pharmacokinetics and Mechanism of Action in Vivo

Following oral administration, D-penicillamine is rapidly absorbed from the gastrointestinal tract.[4] It then circulates in the bloodstream and chelates excess copper from tissues and plasma. The resulting water-soluble this compound-copper complex is then filtered by the kidneys and excreted in the urine.[12] This process effectively creates a negative copper balance, leading to a gradual reduction of copper stores in the body.[2]

It is important to note that this compound does not appear to remove copper that is already bound to metallothionein, a protein involved in copper storage.[13] Instead, it is thought to chelate the "free" or loosely bound copper in the plasma and tissues.[2] Interestingly, some studies suggest that this compound treatment may lead to an increase in hepatic metallothionein levels, which could contribute to the detoxification process by binding copper in a non-toxic form.[13]

Experimental Protocols for Studying this compound-Copper Chelation

A variety of analytical techniques are employed to study the interaction between this compound and copper, both in vitro and in vivo.

Spectroscopic Methods

-

UV-Visible (UV-Vis) Spectroscopy: This technique can be used to monitor the formation of the this compound-copper complex, which exhibits a characteristic absorption spectrum.[14][15] The appearance of a band around 520 nm is indicative of the formation of the purple mixed-valence cluster.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies have been instrumental in monitoring the coordination of this compound to Cu(I) and the formation of the cluster species under various conditions.[16]

X-ray Crystallography

X-ray crystallography has been pivotal in elucidating the precise three-dimensional structure of the this compound-copper cluster, providing invaluable insights into its complex coordination chemistry.[6][7][8]

In Vitro Chelation Assays

Methodology based on bathocuproinedisulfonic acid disodium salt (BCS) can be used to assess the chelation of both cuprous and cupric ions at physiologically relevant pH levels.[5] This allows for the comparison of the relative affinities of different chelating agents for copper.

Clinical Considerations: Dosing, Administration, and Monitoring

The clinical application of this compound requires careful management to maximize its therapeutic benefit while minimizing potential adverse effects.

Dosing and Administration

This compound is administered orally, and it is recommended to be taken on an empty stomach to ensure maximum absorption.[1] The dosage is individualized based on the patient's age, weight, and clinical response.

| Patient Group | Initial Dosage | Maintenance Dosage |

| Adults | 250 mg four times daily | 750-1500 mg/day in divided doses |

| Children (>6 months) | 250 mg daily | 20 mg/kg/day in divided doses |

Dosage information is for illustrative purposes and should be determined by a qualified healthcare professional.[4][17][18]

Therapeutic Monitoring

Regular monitoring is essential to ensure the effectiveness of this compound therapy and to avoid overtreatment, which can lead to copper deficiency. Key monitoring parameters include:

-

24-hour urinary copper excretion: This is a primary indicator of the drug's efficacy in removing copper.[2][19][20]

-

Serum free copper and ceruloplasmin levels: These measurements help in assessing the body's copper status.[19][21]

The goal of maintenance therapy is to maintain a serum free copper level of less than 10 μg/dL.[4]

Conclusion

This compound's mechanism of action in copper chelation is a sophisticated interplay of redox chemistry and coordination, culminating in the formation of a unique and stable mixed-valence copper-penicillamine cluster. This complex is readily excreted, providing an effective means of reducing the toxic copper burden in patients with Wilson's disease. A thorough understanding of this mechanism, from the molecular level to its clinical application, is paramount for the continued development of improved chelation therapies and for optimizing the management of this debilitating genetic disorder.

References

-

This compound. [Updated 2023 Jul 7]. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

- Sakurai H, et al. 1H NMR studies of the reactions of copper(I) and copper(II) with D-penicillamine and glutathione. J Inorg Biochem. 1999;75(2):117-21.

-

This compound (Oral Route) Proper Use. Mayo Clinic. Available from: [Link]

-

This compound Monograph for Professionals. Drugs.com. Available from: [Link]

-

What is the dosing for this compound (this compound) in the treatment of hypercupremia (elevated copper levels)? Dr.Oracle. Available from: [Link]

-

Solid State Synthesis and Characterization of Copper this compound Complexes. ResearchGate. Available from: [Link]

- Birker PJ, Freeman HC. Structure, properties, and function of a copper(I)-copper(II) complex of D-penicillamine: pentathallium(I) .mu.8-chloro-dodeca(D-penicillaminato)octacuprate(I)hexacuprate(II)

- P21 Monitoring maintenance therapy with D-Penicillamine for Wilson’s Disease: lessons from screening for a randomized trial. Gut. 2023;72(Suppl 1):A13.

-

Cuprimine, Depen (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link]

- Osterberg R, Ligaarden R, Persson D. Copper(I) complexes of this compound and glutathione. J Inorg Biochem. 1979;10(4):341-55.

- Birker PJ, Freeman HC. Structure, properties, and function of a copper(I)-copper(II) complex of D-penicillamine. J Am Chem Soc. 1977;99(21):6890-9.

- Birker PJ, Freeman HC. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine. J Chem Soc, Chem Commun. 1976;(9):312-3.

- Solid-state synthesis and characterization of copper–this compound complexes. Inorganic and Nano-Metal Chemistry. 2017;47(6):859-64.

- Wright JR, Frieden E. Properties of the red - violet complex of copper and this compound and further insight into its formation reaction. Bioinorg Chem. 1975;4(2):163-75.

- Birker PJ, Freeman HC. Metal-Binding in Chelation Therapy : X-Ray Crystal Structure of a Copper( I)-Copper(II) Complex of D-Penicillarnine. J Chem Soc, Chem Commun. 1976;(9):312-3.

-

(A) Chemical structures of Trientine (TETA), D-penicillamine (D-pen), and tetrathiomolybdate (TM) and (B) their Cu complexes. ResearchGate. Available from: [Link]

- Członkowska A, et al. Clinical management of Wilson disease. Ann Transl Med. 2019;7(Suppl 2):S66.

- Van den Hamer CJ, et al. Wilson's disease: assessment of D-penicillamine treatment. Arch Dis Child. 1985;60(7):642-5.

- Harris WR, et al. Formation constants of copper(i) complexes with cysteine, this compound and glutathione: implications for copper speciation in the human eye. Dalton Trans. 2015;44(45):19598-607.

-

Monitoring Your Treatment. Wilson Disease Association. Available from: [Link]

- Update on the clinical management of Wilson's disease.

- Skrott Z, et al. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines. J Inorg Biochem. 2013;127:138-44.

- Darwish IA, et al. Spectrophotometric Determination of Captopril and this compound through the Use of Ligand Exchange Complexation Reactions. Iran J Pharm Res. 2011;10(1):69-78.

- Laurie SH, et al. The formation and nature of the mixed valence copper-D-penicillamine-chloride cluster in aqueous solution and its relevance to the treatment of Wilson's disease. Inorg Chim Acta. 1985;107(1):L5-8.

- d-Penicillamine Tripodal Derivatives as Efficient Copper(I)

- Roul AK, Patnaik RK. Stability of Complexes of this compound with Beryllium-, Copper-, Nickel-, Zinc-, Cadmium- and Lead(n). J Indian Chem Soc. 1992;69:327-8.

- Birker PJ, Freeman HC. Copper(II) Complex of D-Penicillamine. J Am Chem Soc. 1977;99(21):6890-9.

- Stability Constant of Complex. Int J Multidiscip Res Sci Eng. 2017;5(3):1-6.

- Al-Abdullah E, et al. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. Free Radic Biol Med. 2007;43(9):1271-8.

- Poulsen JB, et al. Effects of trientine and this compound on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans.

- Copper Chelation by this compound Protects Against Doxorubicin-Induced Cardiomyopathy by Suppressing FDX1-Mediated Cuproptosis. Cardiovasc Toxicol. 2024;24(1):1-16.

- Solid-state synthesis and characterization of copper–this compound complexes. Taylor & Francis Online. 2016 Jul 9.

- The Coordination Chemistry of L-Cysteine and D-Penicillamine. In: Metal Ions in Biological Systems. CRC Press; 1979.

-

Copper nanoclusters stabilized by D-penicillamine for ultrasensitive and visual detection of oxytetracycline. ResearchGate. Available from: [Link]

- D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. Int J Mol Sci. 2023;24(13):10943.

- D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. Redox Rep. 2016;21(3):121-8.

- McArdle HJ, et al. The interactions of this compound with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy. J Lab Clin Med. 1992;119(6):744-50.

- Martins da Costa C, et al. Value of urinary copper excretion after this compound challenge in the diagnosis of Wilson's disease.

- Marecek Z, et al. The effect of long term treatment with this compound on the copper content in the liver in patients with Wilson's disease. Acta Hepatogastroenterol (Stuttg). 1975;22(5):292-6.

- The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease.

- Klos A, et al. [Effect of this compound therapy on the concentration of zinc, copper, iron, calcium and magnesium in the serum and their excretion in urine]. Z Gesamte Inn Med. 1988;43(20):578-80.

- Histatin 8 Interactions with Copper, Zinc, and Nickel Ions, and Its Antimicrobial Profile in Relation to Histatin 5. Int J Mol Sci. 2023;24(13):10943.

- Chen DB, et al. This compound Increases Free Copper and Enhances Oxidative Stress in the Brain of Toxic Milk Mice. PLoS One. 2015;10(5):e0128295.

Sources

- 1. drugs.com [drugs.com]

- 2. Clinical management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Novel method for rapid copper chelation assessment confirmed low affinity of D-penicillamine for copper in comparison with trientine and 8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Metal-binding in chelation therapy: X-ray crystal structure of a copper(I)–copper(II) complex of D-penicillamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The formation and nature of the mixed valence copper-D-penicillamine-chloride cluster in aqueous solution and its relevance to the treatment of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper(I) complexes of this compound and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijmrset.com [ijmrset.com]

- 12. Effects of trientine and this compound on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The interactions of this compound with copper in vivo and the effect on hepatic metallothionein levels and copper/zinc distribution: the implications for Wilson's disease and arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Spectrophotometric Determination of Captopril and this compound through the Use of Ligand Exchange Complexation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1H NMR studies of the reactions of copper(I) and copper(II) with D-penicillamine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 18. Cuprimine, Depen (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 19. gut.bmj.com [gut.bmj.com]

- 20. Monitoring Your Treatment - Wilson Disease Association [wilsondisease.org]

- 21. tandfonline.com [tandfonline.com]

Penicillamine: A Multifaceted Molecule from Chelation to Immunomodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Penicillamine, a derivative of penicillin, stands as a compelling example of a small molecule with diverse and potent biological activities. Though its use has evolved with the advent of newer therapeutics, a deep understanding of its chemical and biological properties remains crucial for researchers in pharmacology, toxicology, and drug development. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure and stereoisomerism, its multifaceted mechanisms of action as a chelating agent and an immunomodulator, and its profound effects on collagen metabolism. We will explore its established clinical applications, associated toxicities, and key experimental protocols for its characterization, offering a robust resource for scientists working with or encountering this intriguing compound.

The Chemical Identity of this compound: Structure and Stereochemistry

This compound, chemically known as (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is a trifunctional organic compound featuring a thiol (-SH), an amine (-NH2), and a carboxylic acid (-COOH) group. Structurally, it is an analog of the amino acid cysteine, distinguished by the presence of geminal dimethyl groups on the β-carbon. This structural feature is critical to its biological activity and stability.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C5H11NO2S | |

| Molar Mass | 149.21 g/mol | |

| Melting Point | 204-208°C | |

| Water Solubility | Soluble in hot water | |

| pKa (Carboxyl) | 1.8 | |

| pKa (Ammonium) | 7.9 | |

| pKa (Thiol) | 10.5 |

This compound is a chiral molecule, existing as two enantiomers: D-penicillamine and L-penicillamine. This stereoisomerism has profound biological consequences. The D-enantiomer, specifically (S)-penicillamine, is the therapeutically active form. Conversely, the L-enantiomer is toxic as it interferes with the metabolism of pyridoxine (vitamin B6). For this reason, only D-penicillamine is used clinically.

Figure 1: Chemical Structure of D-Penicillamine.

Biological Properties and Multifaceted Mechanisms of Action

This compound's therapeutic utility stems from its ability to interact with various biological systems through distinct mechanisms.

Chelation of Heavy Metals: The Cornerstone of Wilson's Disease Treatment

The primary and most well-understood mechanism of this compound is its function as a chelating agent. This property is central to its use in Wilson's disease, a genetic disorder characterized by the toxic accumulation of copper in the body. The thiol group of this compound readily binds to excess copper, forming stable, water-soluble complexes that are subsequently excreted in the urine. This process effectively reduces copper levels in tissues, mitigating the severe hepatic and neurological damage associated with the disease.

The Genesis of a Chelator: An In-depth Technical Guide to the Discovery and Synthesis of Penicillamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the history of penicillamine, from its serendipitous discovery as a metabolite of penicillin to the development of various synthetic routes that have enabled its production as a crucial therapeutic agent. We will delve into the scientific underpinnings of its discovery, explore the evolution of its chemical synthesis, and provide detailed experimental methodologies for key synthetic pathways.

The Dawn of an Era: The Discovery of this compound

The story of this compound is intrinsically linked to the advent of the antibiotic age. In the early 1940s, as penicillin was being developed and utilized, researchers noticed a peculiar sulfur-containing amino acid in the urine of patients treated with the antibiotic. This compound was identified as a degradation product of penicillin and was subsequently named this compound.[1] Initially, it was a mere scientific curiosity, a byproduct of the groundbreaking antibiotic that was revolutionizing medicine.

The therapeutic potential of this compound remained unrecognized until the pioneering work of Dr. John Walshe in the 1950s. Dr. Walshe was investigating treatments for Wilson's disease, a rare genetic disorder characterized by the toxic accumulation of copper in the body. He hypothesized that a chelating agent, a compound that could bind to and facilitate the excretion of heavy metals, could be an effective therapy. Recalling the structure of this compound, with its thiol (-SH) group known for its affinity for metals, he initiated studies on its copper-chelating properties. In 1956, Walshe published his landmark findings, demonstrating that D-penicillamine could effectively remove excess copper from the body, offering the first viable oral treatment for Wilson's disease.[2][3]

From Mold to Medicine: Early Production and Structural Elucidation

The first source of this compound was, naturally, penicillin itself. The molecule could be isolated through the acid hydrolysis of penicillin, a process that breaks the β-lactam ring of the antibiotic. This semi-synthetic approach was the primary method for obtaining this compound in the early days of its use.

Isolation of this compound from Penicillin

The fundamental principle behind this method is the cleavage of the amide bond in the β-lactam ring of the penicillin molecule, followed by the hydrolysis of the resulting penicilloic acid.

Experimental Protocol: Hydrolysis of Penicillin G to D-Penicillamine

-

Ring Opening: A solution of penicillin G potassium salt is prepared in water. An equimolar amount of a strong base, such as sodium hydroxide, is added to the solution at a controlled temperature (e.g., 20-30°C) and stirred for a defined period (e.g., 50-80 minutes) to facilitate the opening of the β-lactam ring, forming the corresponding penicilloate.[4]

-

Acidification: The solution is then acidified with a mineral acid, such as sulfuric acid, to a specific pH. This step protonates the carboxylate groups.[4]

-

Decarboxylation & Thiazolidine Ring Opening: The resulting penicilloic acid is then subjected to conditions that promote decarboxylation and the opening of the thiazolidine ring to yield D-penicillamine. This can be achieved by refluxing in an alcoholic solvent.[4]

-

Purification: The crude D-penicillamine is then purified through a series of steps, which may include crystallization and filtration, to yield a high-purity product.[4]

Caption: Hydrolysis of Penicillin G to D-Penicillamine.

The Chemist's Touch: Total Synthesis of this compound

While the degradation of penicillin provided an initial source of this compound, the need for a more controlled and potentially scalable method led to the development of total chemical syntheses. The first total synthesis of this compound was achieved by Sir John Cornforth, under the supervision of Sir Robert Robinson, a landmark achievement in organic chemistry.[2][3] Over the years, several synthetic routes have been developed, each with its own advantages and challenges.

The Cornforth Synthesis (Conceptual Overview)

The Asinger Synthesis: A Multicomponent Approach

A significant advancement in the industrial production of racemic (DL)-penicillamine came with the development of the Asinger synthesis. This multicomponent reaction offers an efficient way to construct the thiazoline ring system, a key intermediate in the synthesis of this compound.

The Asinger Reaction involves the reaction of isobutyraldehyde, sulfur, and ammonia to form 2-isopropyl-5,5-dimethyl-Δ³-thiazoline. This intermediate can then be converted to DL-penicillamine.

Experimental Protocol: Asinger Synthesis of DL-Penicillamine (Conceptual Steps)

-

Thiazoline Formation: Isobutyraldehyde, elemental sulfur, and ammonia are reacted together in a suitable solvent. The reaction is typically carried out at an elevated temperature to facilitate the formation of the 2-isopropyl-5,5-dimethyl-Δ³-thiazoline intermediate.[5][6]

-

Conversion to this compound: The resulting thiazoline is then subjected to a series of chemical transformations to introduce the carboxylic acid and amino groups, ultimately yielding DL-penicillamine. The exact nature of these subsequent steps can vary depending on the specific industrial process.

Caption: The Asinger Synthesis of DL-Penicillamine.

Chiral Synthesis from L-Serine

A more recent and elegant approach to the synthesis of D-penicillamine utilizes a chiral starting material, L-serine, to control the stereochemistry of the final product. This method avoids the need for the resolution of a racemic mixture, which can be a costly and inefficient step in industrial production.

Experimental Protocol: Synthesis of D-Penicillamine from a Protected L-Serine Derivative

This multi-step synthesis involves the conversion of the hydroxyl group of a protected L-serine derivative into a gem-dimethyl group and the introduction of the thiol functionality.

-

Grignard Reaction: A protected L-serine ester (e.g., Boc-L-serine methyl ester) is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide). This reaction adds two methyl groups to the carbonyl carbon of the ester, which will ultimately become the gem-dimethyl group of this compound.[7]

-

Oxidation: The resulting tertiary alcohol is then oxidized to a ketone.[7]

-

Sulfonylation: The hydroxyl group of the intermediate is converted to a good leaving group, such as a tosylate, by reaction with a sulfonylating agent (e.g., p-toluenesulfonyl chloride).[7]

-

Thioesterification: The sulfonate is then displaced by a sulfur nucleophile, such as thioacetate, to introduce the sulfur atom.[7]

-

Hydrolysis: Finally, the protecting groups and the thioester are removed by hydrolysis to yield D-penicillamine.[7]

Caption: Chiral Synthesis of D-Penicillamine from L-Serine.

The Separation of Enantiomers: Chiral Resolution of DL-Penicillamine

Many synthetic routes, such as the Asinger synthesis, produce a racemic mixture of D- and L-penicillamine. Since the L-enantiomer is toxic, it is crucial to separate the two enantiomers to obtain the therapeutically active D-penicillamine. This is achieved through a process called chiral resolution.

Principle of Chiral Resolution

Chiral resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can therefore be separated by conventional techniques like crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Experimental Protocol: Chiral Resolution of DL-Penicillamine using a Chiral Base

-

Derivative Formation: DL-penicillamine is first converted into a suitable derivative, often by protecting the amino and/or thiol groups.

-

Diastereomeric Salt Formation: The derivatized racemic this compound is then reacted with an optically pure chiral base (the resolving agent), such as d-pseudoephedrine or L-(+)-threo-1-(p-nitrophenyl)-2-aminopropanediol-1,3.[2] This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities, one diastereomer will crystallize out of the solution first.

-

Isolation of the D-Enantiomer: The crystallized diastereomeric salt containing the D-penicillamine derivative is isolated by filtration.

-

Liberation of D-Penicillamine: The resolving agent is then removed by treating the isolated salt with an acid, liberating the pure D-penicillamine derivative. The protecting groups are then removed to yield D-penicillamine.

Quantitative Data Summary

| Synthesis Method | Starting Material(s) | Key Intermediate(s) | Stereochemistry Control |

| Hydrolysis of Penicillin | Penicillin G or V | Penicilloic acid | Inherited from natural penicillin |

| Asinger Synthesis | Isobutyraldehyde, Sulfur, Ammonia | 2-isopropyl-5,5-dimethyl-Δ³-thiazoline | Produces racemic mixture |

| Synthesis from L-Serine | Protected L-Serine | Tertiary alcohol, ketone, sulfonate ester, thioester | Chiral starting material |

Conclusion

The journey of this compound from an obscure penicillin byproduct to a vital therapeutic agent is a testament to the synergy of serendipity, keen scientific observation, and the power of synthetic chemistry. The initial discovery by those studying penicillin, followed by the insightful clinical application by John Walshe, set the stage for chemists like John Cornforth to devise methods for its synthesis. The evolution of these synthetic routes, from the degradation of a natural product to elegant chiral syntheses, reflects the broader advancements in the field of organic chemistry. Today, D-penicillamine remains an important tool in the treatment of Wilson's disease and other conditions, a legacy built on a foundation of interdisciplinary scientific inquiry.

References

-

This compound. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

- Organic total synthesis method of D-penicillamine. (2020). Google Patents.

- Preparation method of high-purity D-penicillamine. (2012). Google Patents.

- Separation and determination of chiral composition in this compound tablets by capillary electrophoresis in a broad pH range. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 159-165.

- Enantioresolution of DL-penicillamine. (2015). Journal of Pharmaceutical and Biomedical Analysis, 113, 148-160.

- Direct enantiomeric TLC resolution of DL-penicillamine using (R)-mandelic acid and L-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive. (2014).

- Process for the preparation of D(-)-penicillamine and salts thereof. (1976). Google Patents.

- The industrial synthesis of D‐this compound via Asinger reaction. (2020). Chemistry–A European Journal, 26(45), 10118-10122.

- Walshe, J. M. (1956). This compound, a new oral therapy for Wilson's disease. The American journal of medicine, 21(4), 487-495.

- Abraham, E. P., Chain, E., Baker, W., & Robinson, R. (1943). This compound, a characteristic degradation product of penicillin.

- Cornforth, J. W. (1993). The story of the synthesis of penicillin. In History of original ideas and basic discoveries in particle physics (pp. 535-550). Springer, Boston, MA.

- Organic total synthesis method of D-penicillamine. (2020). Google Patents.

- Synthesis and pharmacological properties of [1-L-penicillamine,4-L-leucine]oxytocin. (1976). Journal of Medicinal Chemistry, 19(7), 903-905.

- one-pot diastereoselective synthesis of chiral tricyclic l-cysteine and d-penicillamine derivatives: a laboratory experiment. (2018). Química Nova, 41(8), 954-958.

- Synthesis of penicillin derivatives and study of their biological antibacterial activities. (2015). Journal of Saudi Chemical Society, 19(6), 633-638.

- Selective this compound Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. (2021). Journal of Medicinal Chemistry, 64(1), 585-596.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. US3980666A - Process for the resolution of D,L-penicillamine and salts formed during said process - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]

- 5. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN111909067A - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]

Penicillamine Derivatives: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Potential

Introduction: Reimagining a Classic Chelator

D-penicillamine, a humble derivative of penicillin, has long been a cornerstone in the management of Wilson's disease and cystinuria, its therapeutic efficacy intrinsically linked to its potent metal-chelating properties.[1] However, to confine our understanding of penicillamine to these classical applications would be to overlook a burgeoning field of research that is actively redefining its therapeutic horizons. The unique chemical architecture of this compound—possessing a thiol, an amine, and a carboxylic acid group—renders it a versatile scaffold for the generation of a diverse array of derivatives with tailored functionalities.[1] This technical guide provides an in-depth exploration of this compound derivatives, moving beyond their established roles to navigate the cutting-edge research into their synthesis, multifaceted mechanisms of action, and promising, emergent therapeutic applications. For the researcher, scientist, and drug development professional, this document aims to be a comprehensive resource, bridging the foundational chemistry of these compounds with their evolving clinical and preclinical narratives.

I. The Chemical Core: Synthesis and Derivatization Strategies

The therapeutic utility of this compound derivatives is fundamentally rooted in their chemical synthesis, which allows for the fine-tuning of their physicochemical properties, such as lipophilicity, stability, and target specificity.

Synthesis of Lipophilic this compound Esters

To enhance the bioavailability and tissue penetration of this compound, a key strategy involves its conversion into more lipophilic ester derivatives. This approach has been shown to prolong the compound's effectiveness, a desirable trait for applications requiring sustained local activity.[2]

Experimental Protocol: Synthesis of this compound Hexyl Ester [2]

-

Reaction Setup: Suspend D-penicillamine in hexyl alcohol.

-

Esterification: Add thionyl chloride dropwise to the suspension at 0°C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 48 hours.

-

Product Formation: The resulting this compound hexyl ester hydrochloride will be an acidic and water-soluble compound.

-

Neutralization and Properties: Upon neutralization in a physiological environment (in vitro or in vivo), a lipophilic, oily substance is formed, which elutes from a hydrogel polymer at a significantly slower rate than the parent D-penicillamine.[2]

Caption: This workflow outlines the synthesis of lipophilic this compound esters.

This compound-Peptide Conjugates: Crafting Targeted Therapeutics

The integration of this compound into peptide structures offers a sophisticated approach to developing highly specific and potent therapeutic agents. This strategy has been successfully employed to create novel analgesics and to modify the activity of peptide hormones.

Experimental Protocol: Solid-Phase Synthesis of α-Conotoxin RgIA Analogues [3]

-

Resin Preparation: Start with a rink amide resin.

-

Amino Acid Coupling: Utilize Fmoc-based solid-phase peptide synthesis. For each coupling step, use a 10-fold excess of standard amino acids and a 5-fold excess of non-natural amino acids (including this compound).

-

Fmoc Deprotection: Perform deprotection with 20% (v/v) piperidine in N,N-dimethylformamide for 20 minutes.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Oxidative Folding: Induce disulfide bond formation by air oxidation in a buffer solution (e.g., 0.1 M Tris-HCl, pH 7.5) containing a redox couple (e.g., reduced and oxidized glutathione).

-

Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A generalized workflow for the solid-phase synthesis of this compound-peptide conjugates.

N-Acetyl-D-penicillamine (NAP) and S-Nitroso-N-acetylthis compound (SNAP)

N-acetylation of this compound yields N-acetyl-D-penicillamine (NAP), a derivative with its own therapeutic potential and a precursor to the nitric oxide (NO) donor, S-nitroso-N-acetylthis compound (SNAP).

Experimental Protocol: Synthesis of SNAP

-

Reaction Mixture: Prepare a solution of equimolar ratios of N-acetyl-D-penicillamine (NAP) and sodium nitrite in a 1:1 mixture of water and methanol containing 2 M HCl and 2 M H2SO4.

-

Nitrosation: Stir the reaction mixture for 30 minutes.

-

Crystallization: Cool the reaction vessel in an ice bath to precipitate SNAP crystals.

-

Isolation and Drying: Collect the crystals by filtration, wash with water, and air dry. Protect the reaction and crystals from light.

II. Mechanisms of Action: Beyond Chelation

While metal chelation remains a central theme, the biological activities of this compound derivatives are far more nuanced, encompassing the modulation of cellular redox status, induction of specific cell death pathways, and interference with inflammatory signaling cascades.

Chelation and Redox Modulation in Wilson's Disease

In Wilson's disease, an inherited disorder of copper metabolism, this compound's primary role is to chelate excess copper, facilitating its urinary excretion.[4] This action is believed to involve the reduction of Cu(II) to Cu(I) by the thiol group of this compound.[5]

Caption: The chelation mechanism of this compound in Wilson's disease.

Experimental Protocol: In Vitro Chelation Assay

-

Preparation: Prepare solutions of the this compound derivative and a metal salt (e.g., copper sulfate) in a suitable buffer.

-

Incubation: Mix the solutions and incubate for a specified time to allow for complex formation.

-

Detection: Quantify the amount of free metal ions remaining in the solution using techniques such as atomic absorption spectroscopy or colorimetric assays with metal-specific indicators.

-

Calculation: Determine the chelating efficiency of the derivative by comparing the amount of free metal ions in the presence and absence of the compound.

Pro-oxidant Activity and Apoptosis Induction in Cancer Cells

Paradoxically, while often considered an antioxidant, in the presence of transition metals like copper, this compound can exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6][7] This property is being explored for its anticancer potential.

Signaling Pathway: this compound-Induced Apoptosis in Melanoma Cells [8]

D-penicillamine can induce the unfolded protein response (UPR) in metastatic melanoma cells, leading to mitochondrial apoptosis through a Noxa-dependent mechanism.

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the this compound derivative for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the derivative that inhibits 50% of cell growth).

Modulation of Inflammatory Pathways

This compound has been observed to influence inflammatory processes, which is relevant to its use in rheumatoid arthritis. One of the proposed mechanisms involves the inhibition of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and inflammation.[9][10] Additionally, there is evidence suggesting that this compound derivatives may modulate the NF-κB signaling pathway, a key regulator of inflammation.[11][12]

III. Potential Therapeutic Applications: An Expanding Frontier

Building on a deeper understanding of their mechanisms, researchers are exploring the application of this compound derivatives in a range of diseases beyond their traditional indications.

Oncology: A Double-Edged Sword

The pro-oxidant capabilities of this compound in the presence of copper are being harnessed to selectively target cancer cells, which often have a higher metabolic rate and are more vulnerable to oxidative stress.[6][7] Studies have shown that D-penicillamine can enhance the efficacy of radiation and chemotherapy in lung and breast cancer cell lines.[6]

| Derivative | Cancer Cell Line | Effect | Concentration | Reference |

| D-penicillamine | Human A375 melanoma | Induction of apoptosis | - | [8] |

| D-penicillamine | MB231 breast cancer | Increased H₂O₂ levels | 100 µM | [7] |

| D-penicillamine | H1299 lung cancer | Increased H₂O₂ levels | 100 µM | [7] |

| Lipophilic esters | Breast adenocarcinoma (rats) | Inhibition of tumor growth | - | [2] |

Neuroprotection: A Novel Avenue

Emerging research suggests a neuroprotective role for this compound derivatives. One study demonstrated that D-penicillamine can ameliorate seizure-induced neuronal injury by inhibiting ferroptosis, a form of iron-dependent cell death, in an Aqp11-dependent manner.[13][14] Another study, in a mouse model of Alzheimer's disease, utilized a dual-loaded metal-organic framework with D-penicillamine and dihydroquercetin to regulate the copper microenvironment and enhance the therapeutic efficacy of the antioxidant.[15]

Experimental Protocol: Evaluation of Neuroprotection in a Seizure Model [13]

-

Animal Model: Induce seizures in mice using kainic acid.

-

Treatment: Administer D-penicillamine to a cohort of the seizure-induced mice.

-

Behavioral Assessment: Monitor and score seizure activity.

-

Histological Analysis: After a set period, sacrifice the animals and perform histological staining of brain sections (e.g., Fluoro-Jade B staining) to assess neuronal degeneration.

-

Biochemical Analysis: Measure markers of ferroptosis, such as lipid peroxidation and the expression of relevant genes (e.g., ACSL4, Ptgs2), in brain tissue homogenates.

Analgesia: Targeting Pain Pathways

The incorporation of this compound into venom-derived peptides has led to the development of potent and selective analgesics. By replacing cysteine with this compound in α-conotoxin RgIA, researchers created an analog with significantly increased potency on the human α9α10 nicotinic acetylcholine receptor, a promising target for non-opioid based pain treatment.[3]

IV. Conclusion and Future Directions

The field of this compound derivatives is undergoing a significant transformation. While its role as a life-saving chelator in Wilson's disease is undisputed, the scientific community is now uncovering a far more intricate and diverse pharmacological profile. The ability to synthesize a wide range of derivatives with tailored properties, coupled with a deeper understanding of their multifaceted mechanisms of action, is paving the way for novel therapeutic strategies in oncology, neurodegenerative diseases, and pain management.

For drug development professionals, the key takeaway is the immense potential for repurposing and refining this classic molecule. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically exploring how modifications to the this compound scaffold impact efficacy and safety.

-

Targeted Delivery Systems: Developing advanced formulations, such as the use of metal-organic frameworks, to enhance tissue-specific delivery and minimize off-target effects.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing therapeutic agents.

As we continue to unravel the complexities of these fascinating molecules, it is clear that this compound and its derivatives are poised to make significant contributions to medicine for years to come.

V. References

-

Bandmann, O., et al. (2015). Wilson disease. Journal of Neurology, Neurosurgery & Psychiatry, 86(4), 463-473.

-

Chvapil, M., et al. (2006). Synthesis and evaluation of long-acting D-penicillamine derivatives. Toxicology and Industrial Health, 22(3), 113-121.

-

D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms. (2013). Cancer Letters, 337(1), 8-16.

-

Gajewiak, J., et al. (2021). Selective this compound Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(14), 10436-10446.

-

Kroll, C. A., et al. (2017). Animal Models of Wilson Disease. Journal of Neurochemistry, 146(4), 356-373.

-

Lui, G. Y., et al. (2012). D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis. Apoptosis, 17(10), 1079-1094.

-

This compound Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. (2020). Dermatology and Therapy, 10(6), 1237-1251.

-

Spitz, D. R., et al. (2017). D-penicillamine Combined With Inhibitors of Hydroperoxide Metabolism Enhances Lung and Breast Cancer Cell Responses to Radiation and Carboplatin via H2O2-mediated Oxidative Stress. Free Radical Biology and Medicine, 108, 382-392.

-

Sun, X., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. Antioxidants, 11(8), 1602.

-

Sun, X., et al. (2017). D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress. Free Radical Biology and Medicine, 108, 382-392.

-

Varghese, J. F., et al. (2022). D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11849.

-

Zappia, V., & Cacciapuoti, G. (2021). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Animals, 11(9), 2530.

-

Zhang, Y., et al. (2022). D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. Antioxidants, 11(8), 1602.

-

Zhang, Y., et al. (2021). Selective this compound Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Journal of Medicinal Chemistry, 64(14), 10436-10446.

-

Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc. (n.d.). National Institutes of Health.

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.

-

Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes. (1988). PubMed.

-

D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster. (n.d.). National Institutes of Health.

-

Synthesis and evaluation of long-acting D-penicillamine derivatives. (2006). PubMed.

-

In vitro and in vivo studies on chelation of manganese. (2000). PubMed.

-

Rheumatoid arthritis - Treatment. (n.d.). NHS.

-

Rheumatoid Arthritis Treatment Options. (n.d.). Hospital for Special Surgery.

-

Rheumatoid Arthritis Medications: DMARDS, NSAIDs, and More. (2024). Healthline.

-

Options for Treating Early Inflammatory Arthritis. (2018). HSS.

-

D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis. (2022). PubMed.

-

Cytotoxicity of D-penicillamine in association with several heavy metals against cultured rabbit articular chondrocytes. (n.d.). Semantic Scholar.

-

The influence of D-penicillamine on cell proliferation. I. Quantitative investigations during an acute exudative inflammation in a model granuloma. (1977). PubMed.

-

Influence of this compound and various analogs on matrix-induced bone formation in rats. (1984). PubMed.

-

This compound: therapeutic uses. (n.d.). ResearchGate.

-

This compound has many suggested beneficial actions as well as many... (n.d.). ResearchGate.

-

Analysis of this compound using Cu-modified graphene quantum dots synthesized from uric acid as single precursor. (2017). ScienceDirect.

-

D-Penicillamine/Dihydroquercetin Dual-Loaded Metal–Organic Framework as a Microenvironment Copper Regulator for Enhancing the Therapeutic Efficacy of Polyphenolic Antioxidant in Alzheimer's Disease. (2022). MDPI.

-

This compound Revisited: Historic Overview and Review of the Clinical Uses and Cutaneous Adverse Effects. (2020). ResearchGate.

-

Prospective trial of this compound in primary sclerosing cholangitis. (1985). PubMed.

-

Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. (n.d.). National Institutes of Health.

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2022). MDPI.

-

The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (n.d.). National Institutes of Health.

-

Metalloproteases in Pain Generation and Persistence: A Possible Target?. (n.d.). National Institutes of Health.

-

The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. (n.d.). National Institutes of Health.

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). National Institutes of Health.

-

Inhibition by different terpenoids in NF-κB signaling pathways (Ub-ubiquitination; P-phosphorylation). (n.d.). ResearchGate.

-

Acute- and late-phase matrix metalloproteinase (MMP)-9 activity is comparable in female and male rats after peripheral nerve injury. (2018). Journal of Neuroinflammation.

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). MDPI.

Sources

- 1. Animal models of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical models of Wilson’s disease, why dogs are catchy alternatives - Kruitwagen - Annals of Translational Medicine [atm.amegroups.org]

- 3. NSAIDs for Rheumatoid Arthritis: Anti-inflammatory Drugs [webmd.com]

- 4. wilsonsdisease.org.uk [wilsonsdisease.org.uk]

- 5. mdpi.com [mdpi.com]

- 6. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. D-Penicillamine Reveals the Amelioration of Seizure-Induced Neuronal Injury via Inhibiting Aqp11-Dependent Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Effects of Penicillamine on Cell Lines

This guide provides a comprehensive exploration of the multifaceted in vitro effects of penicillamine on various cell lines. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound action, offering both foundational knowledge and detailed experimental protocols to empower your research. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a thorough and practical understanding of how to investigate this intriguing compound in a laboratory setting.

Section 1: Introduction to this compound - A Molecule of Dichotomous Actions

D-penicillamine, a sulfhydryl-containing amino acid, is a fascinating molecule with a rich history of clinical use, primarily as a chelating agent in Wilson's disease.[1][2] However, its utility is not confined to copper metabolism. In vitro studies have revealed a spectrum of biological activities, ranging from the modulation of collagen synthesis to the induction of apoptosis in cancer cells.[3][4][5][6] The pharmacological actions of this compound are largely attributable to its capacity to chelate metal ions, participate in oxidation-reduction reactions, engage in sulfhydryl-disulfide interchange, and undergo nucleophilic addition.[7] This guide will dissect these actions at the cellular level, providing a framework for understanding and predicting its effects in various experimental systems. A critical aspect of its mechanism, particularly in the context of cancer therapy and immunomodulation, is its interaction with copper ions, which can lead to the generation of cytotoxic reactive oxygen species (ROS).[8][9][10][11]

Section 2: Core Mechanisms of this compound Action in Cell Culture

The diverse effects of this compound on cell lines can be primarily attributed to a few core mechanisms. Understanding these is crucial for designing and interpreting in vitro experiments.

Copper Chelation and Pro-oxidant Effects

While seemingly paradoxical for a compound sometimes noted for its antioxidant properties, a key mechanism of this compound's cytotoxicity, especially in cancer cell lines, is its pro-oxidant activity mediated by copper chelation.[8][9] this compound reduces Cu(II) to Cu(I), a reaction that in the presence of oxygen, catalyzes the formation of hydrogen peroxide (H₂O₂).[8][10][11] This accumulation of H₂O₂ induces significant oxidative stress, leading to cellular damage and apoptosis.[8][10][12] This effect is particularly pronounced in cancer cells, which often have elevated intracellular copper levels.[8][11]

The following diagram illustrates the proposed mechanism of copper-dependent cytotoxicity:

Caption: Copper-dependent ROS generation by this compound.

Inhibition of Collagen Synthesis and Cross-Linking

This compound has a well-documented inhibitory effect on collagen metabolism.[3][4][6] This occurs through two primary mechanisms:

-

Inhibition of Collagen Synthesis: At lower concentrations, D-penicillamine has been shown to decrease the biosynthesis of both type I and type III collagens in fibroblast cell cultures.[3] High concentrations can exert a more general toxic effect, non-specifically inhibiting protein synthesis.[3]

-

Inhibition of Collagen Cross-Linking: this compound interferes with the formation of stable collagen cross-links by forming a thiazolidine ring with lysyl-derived aldehydes, which are crucial intermediates in this process.[1][13] This results in more soluble, less stable collagen.

These properties are particularly relevant when studying this compound in the context of fibrotic diseases and wound healing.

Immunomodulatory Effects

The immunomodulatory actions of this compound are complex and can be both suppressive and stimulatory depending on the context. In vitro studies have shown that this compound can:

-

Inhibit T-lymphocyte proliferation: This effect is often dependent on the presence of copper or ceruloplasmin and is mediated by the generation of hydrogen peroxide.[14][15][16] Monocytes can protect T-cells from this inhibitory effect.[14][15]

-

Suppress immunoglobulin synthesis: this compound can inhibit T-dependent polyclonal activation of B lymphocytes, with helper T cells being the primary target.[17]

-

Modulate lymphocyte activation: At low concentrations, this compound can enhance concanavalin A-induced blastogenesis of spleen cells, while higher concentrations are inhibitory.[18]

The following workflow outlines a general approach to studying the immunomodulatory effects of this compound:

Sources

- 1. mdpi.com [mdpi.com]

- 2. library.sheffieldchildrens.nhs.uk [library.sheffieldchildrens.nhs.uk]

- 3. Effects of D-penicillamine on collagen biosynthesis by fibroblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skin collagen biosynthesis in patients with rheumatoid arthritis treated with D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. [D-penicillamine and collagen] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Basis for Pharmacological and Therapeutic Actions of this compound | Scilit [scilit.com]

- 8. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo interactions of D-penicillamine with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Chemosensitivity of U251 Cells to the Co-treatment of D-Penicillamine and Copper: Possible Implications on Wilson Disease Patients [frontiersin.org]

- 13. Collagen cross-linking. Effect of D-penicillamine on cross-linking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [D-penicillamine: mechanism of cellular action and induced autoimmune diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunosuppression by D-penicillamine in vitro. Inhibition of human T lymphocyte proliferation by copper- or ceruloplasmin-dependent generation of hydrogen peroxide and protection by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 17. This compound-induced immunosuppression: in vitro studies of inhibition of immunoglobulin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies of D-penicillamine (3): immunomodulating effects of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Properties of Penicillamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine, a sulfhydryl-containing amino acid and a metabolite of penicillin, is a clinically established chelating agent primarily used in the management of Wilson's disease.[1][2][3] Beyond its well-documented role in copper mobilization, this compound possesses a complex and multifaceted antioxidant profile. This guide provides a technical exploration of the antioxidant properties of this compound, detailing its dual mechanisms of action, validated experimental protocols for its assessment, and critical considerations for its application in research and drug development. We delve into its capacity for direct radical scavenging and its indirect antioxidant effects mediated by metal ion chelation, while also addressing its potential to exhibit pro-oxidant activity under specific biochemical conditions.

Introduction: this compound Beyond Chelation

D-penicillamine (DPA), the clinically utilized isomer, is structurally analogous to the amino acid cysteine.[4] Its therapeutic efficacy has long been attributed to the nucleophilic thiol (-SH) group, which avidly chelates divalent metals such as copper, lead, mercury, and iron.[4] This action is the cornerstone of its use in Wilson's disease, a genetic disorder causing toxic copper accumulation.[1][3] However, the same structural features that confer its chelating ability also endow it with significant, albeit complex, antioxidant capabilities.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases. This compound's ability to modulate oxidative stress is therefore of considerable interest, not only for understanding its existing therapeutic roles but also for exploring new potential applications in conditions ranging from neurodegenerative diseases to inflammatory disorders.[4][5]

This guide will systematically dissect the antioxidant chemistry of this compound, provide actionable experimental workflows, and discuss the critical nuances that researchers and drug developers must consider.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary, interconnected pathways: direct scavenging of free radicals and indirect prevention of radical formation via metal ion chelation.

Direct Radical Scavenging

The thiol group of this compound can directly donate a hydrogen atom to neutralize highly reactive free radicals. This is particularly effective against the hydroxyl radical (•OH), one of the most damaging ROS in biological systems.[6][7]

-

Reaction: DPA-SH + •OH → DPA-S• + H₂O

The resulting thiyl radical (DPA-S•) is significantly less reactive than the hydroxyl radical. However, the fate of this thiyl radical is a critical determinant of the overall antioxidant versus pro-oxidant outcome. It can be further oxidized or can react with another this compound molecule, which under certain conditions, can lead to the generation of other reactive species.[6][7] Studies have shown that this compound can effectively trap •OH radicals generated by systems like ascorbate plus Cu(II) ions, initially inhibiting macromolecular degradation.[6][7] In vitro experiments have demonstrated that this compound can decrease ROS levels induced by agents like hydrogen peroxide (H₂O₂), preserving mitochondrial membrane potential and ATP levels in human spermatozoa.[8]

Indirect Antioxidant Action via Metal Chelation

Transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts of ROS production through Fenton and Haber-Weiss reactions.

-

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

By chelating these pro-oxidant metal ions, this compound prevents them from participating in these damaging reactions.[9] The formation of a stable this compound-copper complex inhibits the metal's redox cycling, thereby suppressing the generation of hydroxyl radicals.[10] This mechanism is fundamental to its therapeutic effect in Wilson's disease, where excess copper drives significant oxidative stress.[1][11] Recent research suggests this chelation effect can mitigate doxorubicin-induced cardiomyopathy by suppressing a form of copper-dependent cell death known as cuproptosis.[9]

The following diagram illustrates this dual-mechanism pathway.

Caption: Dual antioxidant mechanisms of this compound.

The Pro-Oxidant Paradox